

# 3-aminobutanamide molecular structure and formula

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Compound of Interest

Compound Name: 3-Aminobutanamide

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# An In-depth Technical Guide to 3-Aminobutanamide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Aminobutanamide** is a primary amide derivative of 3-aminobutanoic acid. As a small molecule containing both an amine and an amide functional group, it holds potential for applications in medicinal chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Due to the limited availability of specific experimental data for **3-aminobutanamide** in peer-reviewed literature, this guide also presents generalized, theoretical protocols for its synthesis and analysis based on established chemical principles and methodologies reported for analogous compounds.

### **Molecular Structure and Chemical Formula**

The fundamental characteristics of **3-aminobutanamide** are rooted in its molecular structure. It features a four-carbon chain with an amino group (-NH<sub>2</sub>) at the third carbon and a carboxamide group (-CONH<sub>2</sub>) at the first carbon.

Chemical Formula: C<sub>4</sub>H<sub>10</sub>N<sub>2</sub>O[1]



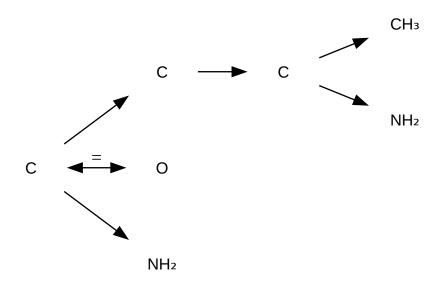
IUPAC Name: **3-aminobutanamide**[1]

CAS Number: 5959-32-0[1]

Synonyms: beta-aminobutyric acid amide[1]

The structure of **3-aminobutanamide** is depicted in the following diagram:

#### 2D Structure of 3-Aminobutanamide



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Caption: 2D chemical structure of **3-aminobutanamide**.

# **Physicochemical Properties**

Quantitative data for **3-aminobutanamide** is primarily based on computational models. The following table summarizes key computed physicochemical properties.



Property	Value	Source
Molecular Weight	102.14 g/mol	PubChem[1]
Exact Mass	102.079312947 Da	PubChem[1]
XLogP3-AA (LogP)	-1.4	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	69.1 Ų	PubChem[1]
Complexity	72.1	PubChem[1]

## **Experimental Protocols**

Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of **3-aminobutanamide** are not readily available in the scientific literature. The following sections provide theoretical, generalized methodologies based on standard organic chemistry techniques and protocols published for structurally similar compounds.

## **Theoretical Synthesis of 3-Aminobutanamide**

A plausible synthetic route to **3-aminobutanamide** starts from 3-aminobutanoic acid. The synthesis would involve the activation of the carboxylic acid followed by amidation.

Reaction Scheme:

3-Aminobutanoic acid → 3-Aminobutanoyl chloride → **3-Aminobutanamide** 

Step 1: Activation of 3-Aminobutanoic Acid to 3-Aminobutanoyl Chloride

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl<sub>2</sub>) is a common reagent for this transformation. The amino group of the starting material would need to be protected to prevent side reactions.



#### Materials:

- N-protected 3-aminobutanoic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous dichloromethane (DCM) or a similar inert solvent
- Round-bottom flask with a reflux condenser and a drying tube
- Magnetic stirrer and heating mantle

#### Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
   dissolve the N-protected 3-aminobutanoic acid in anhydrous DCM.
- Cool the solution in an ice bath.
- Slowly add an excess of thionyl chloride to the stirred solution.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Gently reflux the mixture until the reaction is complete (monitor by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-protected 3-aminobutanoyl chloride.

#### Step 2: Amidation of 3-Aminobutanoyl Chloride

The acyl chloride is then reacted with ammonia to form the primary amide.[2][3][4][5][6]

#### Materials:

- N-protected 3-aminobutanoyl chloride
- Concentrated aqueous ammonia or ammonia gas



- Anhydrous inert solvent (e.g., DCM, THF)
- Stirring vessel
- Procedure:
  - o Dissolve the crude N-protected 3-aminobutanoyl chloride in an anhydrous inert solvent.
  - Cool the solution in an ice bath.
  - Slowly add a stoichiometric excess of concentrated aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.[4][5]
  - Allow the reaction to proceed to completion (monitor by TLC).
  - The reaction mixture will likely contain the desired amide and ammonium chloride as a byproduct.[4]
  - Isolate the crude N-protected **3-aminobutanamide** through filtration and extraction.

#### Step 3: Deprotection

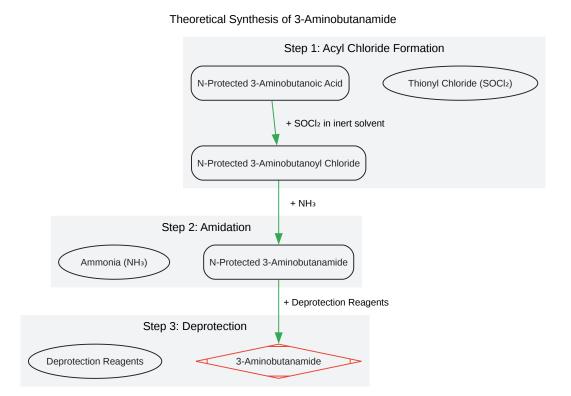
The final step is the removal of the protecting group from the amino functionality to yield **3-aminobutanamide**. The choice of deprotection conditions depends on the protecting group used.

#### Procedure:

- Follow standard deprotection protocols for the specific protecting group employed.
- Purify the final product, **3-aminobutanamide**, using techniques such as recrystallization or column chromatography.

The following Graphviz diagram illustrates this theoretical synthetic workflow.





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Caption: A generalized workflow for the theoretical synthesis of **3-aminobutanamide**.

## **General Analytical Methodologies**

The characterization of **3-aminobutanamide** would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.[7][8][9][10]

• Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H NMR: Would be used to determine the number and types of protons in the molecule, their connectivity, and the local electronic environment. The spectrum would be expected to show signals corresponding to the methyl, methylene, and methine protons, as well as exchangeable protons of the amine and amide groups.
- 13C NMR: Would provide information on the carbon skeleton of the molecule.
- Mass Spectrometry (MS):
  - High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
  - Tandem MS (MS/MS) could be employed to study the fragmentation pattern, which would provide further structural confirmation.
- High-Performance Liquid Chromatography (HPLC):
  - HPLC would be the primary method for assessing the purity of **3-aminobutanamide**.
  - A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a suitable buffer would likely be employed.
  - Detection could be achieved using a UV detector (if the molecule has a chromophore, which is weak in this case) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).[7][8]
- Infrared (IR) Spectroscopy:
  - IR spectroscopy would be used to identify the presence of key functional groups.
     Expected characteristic absorption bands would include N-H stretches for the primary amine and amide, a C=O stretch for the amide, and C-H stretches for the alkyl chain.

# **Biological Activity and Signaling Pathways**

Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways of **3-aminobutanamide**. Further research would be required to elucidate any potential pharmacological or biological roles of this molecule.



## Conclusion

**3-Aminobutanamide** is a small molecule with a well-defined structure and chemical formula. While its physicochemical properties have been computationally estimated, a notable gap exists in the scientific literature regarding its specific experimental synthesis, analysis, and biological function. The theoretical protocols outlined in this guide, based on established chemical principles for similar molecules, provide a foundational framework for researchers and scientists interested in the further investigation and potential application of **3-aminobutanamide** in drug development and organic synthesis.

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